

Minecoside Chemical & Solubility Profile

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Compound Focus: Minecoside

CAS No.: 51005-44-8

Cat. No.: S646288

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Property	Details
CAS Number	51005-44-8 [1] [2]
Molecular Formula	C ₂₅ H ₃₀ O ₁₃ [1] [2]
Molecular Weight	538.5 g/mol [1] [2]
Physical Form	Powder [1]
Purity	Available at 95% to 99% (for reference standards) [2]
Storage	Desiccate at -20°C [1]; store in a tightly sealed container, protected from light [2]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [1].

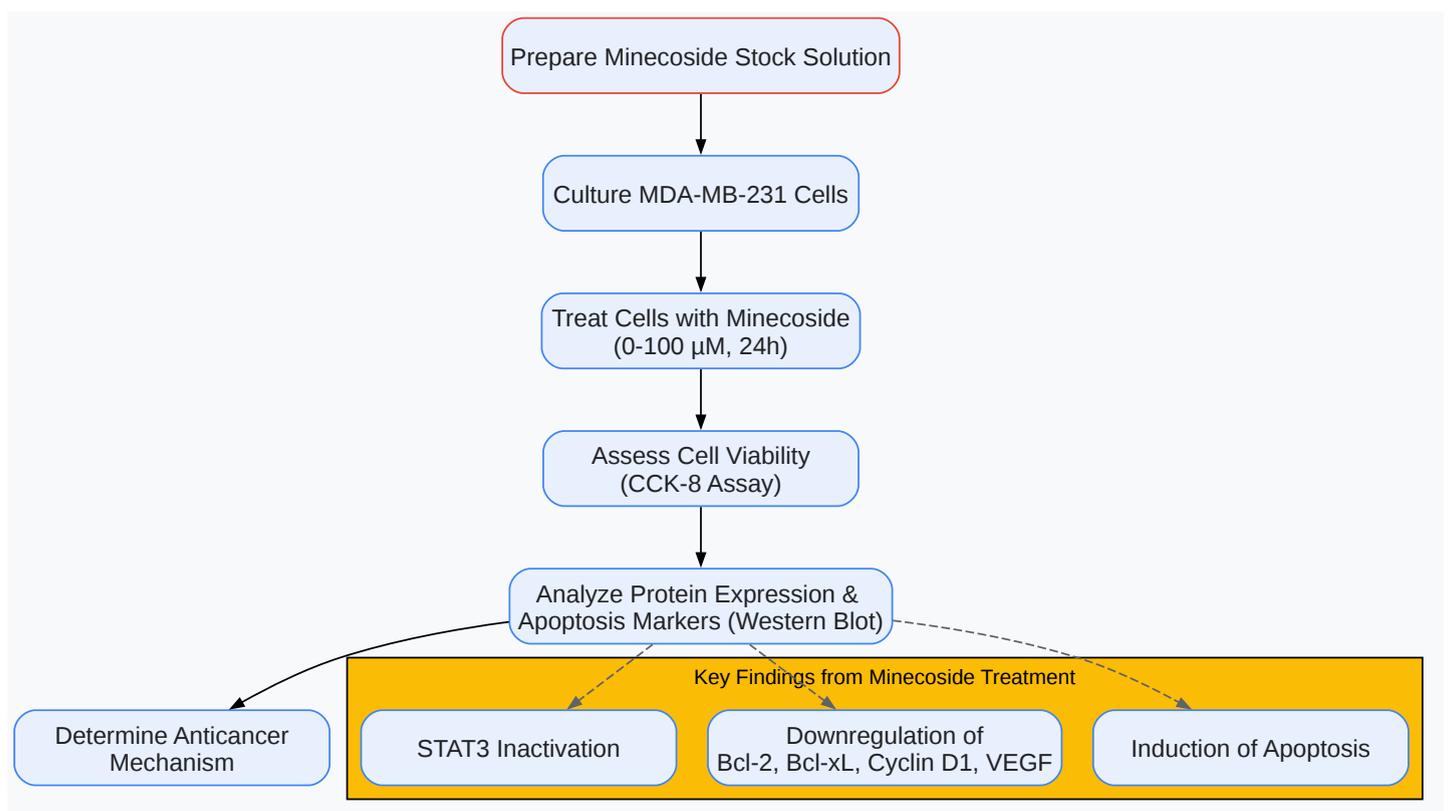
Guidance for Stock Solution Preparation

While explicit protocols are not found, you can use the solubility profile to prepare stock solutions.

- Common Solvent:** **DMSO** is typically used for dissolving **minecoside** for *in vitro* biological assays [1].

- **Concentration:** Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the solvent concentration in your final experimental setup.
- **Handling Tips:**
 - Warm the vial at 37°C and use brief sonication to achieve higher solubility or dissolve the powder completely [1].
 - Stock solutions can be stored below -20°C for several months. For best results, prepare and use solutions on the same day. If prepared in advance, store aliquots in sealed vials at -20°C [1] [2].

The following diagram illustrates the experimental workflow for studying **minecoside**'s anticancer effects, based on a published study:



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Experimental Protocol: Anticancer Activity Assessment

This detailed protocol is adapted from a study investigating **minecoside**'s effect on breast cancer cells [3]. The core methodology is summarized in the table below.

Step	Procedure	Critical Parameters
1. Cell Culture	Culture MDA-MB-231 breast cancer cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO ₂ atmosphere [3].	Use cells in their logarithmic growth phase. Ensure consistent cell line authentication and routine testing for mycoplasma [3].
2. Compound Treatment	Prepare treatment media by diluting the minecoside stock solution in culture medium. Treat cells at various concentrations (e.g., 0, 12.5, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO, typically <0.1%) [3].	Final DMSO concentration must be consistent and non-cytotoxic across all groups, including the vehicle control.
3. Cell Viability Assay (CCK-8)	Seed cells in 96-well plates (5x10 ⁴ cells/well). After treatment, add 10 µL of CCK-8 solution to each well. Incubate for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader [3].	Optimize cell seeding density to prevent over-confluence. Include blank wells (media + CCK-8 without cells) for background subtraction.
4. Protein Extraction	Post-treatment, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates (e.g., 14,000 x g, 15 min, 4°C) and collect the supernatant [3].	Keep samples on ice. Determine protein concentration of supernatants using a standard assay like BCA.
5. Western Blot Analysis	Separate proteins (20-40 µg per lane) by 10% SDS-PAGE. Transfer to a PVDF membrane. Block membrane with 5% non-fat milk. Incubate with primary antibodies overnight at	Key primary antibodies: p-STAT3, STAT3, Bcl-2, Bcl-xL, Cyclin D1, VEGF, cleaved caspase-3, cleaved PARP. Use β-actin as a loading

Step	Procedure	Critical Parameters
	4°C, followed by HRP-conjugated secondary antibodies. Detect signals using an ECL kit [3].	control. Optimize antibody concentrations and exposure time.

Reported Biological Activity & Analytical Methods

The table below summarizes the key findings and technical approaches from recent studies on **minecoside**.

Biological Activity / Use	Reported Findings / Method Details	Source
Anticancer (Breast Cancer)	Promoted apoptosis in MDA-MB-231 cells; inhibited constitutive STAT3 activation; downregulated Bcl-2, Bcl-xL, Cyclin D1, and VEGF [3].	[3]
Antioxidant Activity	Exhibited potent antioxidant activity as measured by the ORAC assay [1].	[1]
Analytical Method (UHPLC-ESI-MS/MS)	Stationary Phase: ACQUITY UHPLC BEH Amide Column (2.1 x 100 mm, 1.7 µm). Mobile Phase: 0.1% formic acid in water (A) / 0.1% formic acid in acetonitrile (B). Flow Rate: 0.4 mL/min. Detection: Negative ion mode [4].	[4]

Important Notes for Researchers

- **Confirm Purity and Identity:** The purity of the **minecoside** used in the referenced study was 90.4% [3]. Always verify the purity of your compound source (commercial suppliers offer 95-99% purity [2]) and confirm its identity using analytical techniques like NMR or MS before use.
- **Solvent Toxicity Control:** The cytotoxic effect of the solvent (especially DMSO) must be rigorously controlled. The vehicle control group is essential for accurate data interpretation.
- **Mechanism Follow-up:** The STAT3 pathway is a key mechanism identified [3]. Further experiments could explore upstream regulators (e.g., JAKs, Src) or combine **minecoside** with other targeted therapies.

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References

1. | CAS:51005-44-8 | Iridoids | Manufacturer BioCrick Minecoside [biocrick.com]
2. CAS 51005-44-8 | Minecoside [phytopurify.com]
3. promotes apoptotic progression through... Minecoside [spandidos-publications.com]
4. Simultaneous Determination of Five Iridoids of Picrorhiza ... [mdpi.com]

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